Cas no 1421000-23-8 (N,3-Dimethyltetrahydro-2H-pyran-4-sulfonamide)

N,3-Dimethyltetrahydro-2H-pyran-4-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N,3-dimethyltetrahydro-2h-pyran-4-sulfonamide
- AM100003
- N,3-Dimethyltetrahydro-2H-pyran-4-sulfonamide
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- Inchi: 1S/C7H15NO3S/c1-6-5-11-4-3-7(6)12(9,10)8-2/h6-8H,3-5H2,1-2H3
- InChI Key: MBYQSQIVRXHRBH-UHFFFAOYSA-N
- SMILES: S(C1CCOCC1C)(NC)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 232
- Topological Polar Surface Area: 63.8
N,3-Dimethyltetrahydro-2H-pyran-4-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-680650-1.0g |
N,3-dimethyloxane-4-sulfonamide |
1421000-23-8 | 1g |
$1229.0 | 2023-05-29 | ||
Enamine | EN300-680650-0.05g |
N,3-dimethyloxane-4-sulfonamide |
1421000-23-8 | 0.05g |
$1032.0 | 2023-05-29 | ||
Enamine | EN300-680650-0.1g |
N,3-dimethyloxane-4-sulfonamide |
1421000-23-8 | 0.1g |
$1081.0 | 2023-05-29 | ||
Enamine | EN300-680650-5.0g |
N,3-dimethyloxane-4-sulfonamide |
1421000-23-8 | 5g |
$3562.0 | 2023-05-29 | ||
Enamine | EN300-680650-0.5g |
N,3-dimethyloxane-4-sulfonamide |
1421000-23-8 | 0.5g |
$1180.0 | 2023-05-29 | ||
Enamine | EN300-680650-2.5g |
N,3-dimethyloxane-4-sulfonamide |
1421000-23-8 | 2.5g |
$2408.0 | 2023-05-29 | ||
Enamine | EN300-680650-10.0g |
N,3-dimethyloxane-4-sulfonamide |
1421000-23-8 | 10g |
$5283.0 | 2023-05-29 | ||
Enamine | EN300-680650-0.25g |
N,3-dimethyloxane-4-sulfonamide |
1421000-23-8 | 0.25g |
$1131.0 | 2023-05-29 |
N,3-Dimethyltetrahydro-2H-pyran-4-sulfonamide Related Literature
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
Additional information on N,3-Dimethyltetrahydro-2H-pyran-4-sulfonamide
N,3-Dimethyltetrahydro-2H-pyran-4-sulfonamide (CAS No. 1421000-23-8): A Comprehensive Overview
N,3-Dimethyltetrahydro-2H-pyran-4-sulfonamide (CAS No. 1421000-23-8) is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents and as a key intermediate in synthetic pathways.
The molecular structure of N,3-Dimethyltetrahydro-2H-pyran-4-sulfonamide consists of a tetrahydro-2H-pyran ring with a sulfonamide functional group and two methyl substituents. The presence of these functional groups imparts specific chemical and biological properties that make it an attractive candidate for further investigation. Recent studies have highlighted its potential as a scaffold for the design of new drugs targeting various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
In the realm of medicinal chemistry, N,3-Dimethyltetrahydro-2H-pyran-4-sulfonamide has been explored for its ability to modulate key biological targets. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound exhibited potent inhibitory activity against specific kinases involved in cancer progression. The researchers found that these derivatives effectively suppressed tumor growth in vitro and in vivo, suggesting their potential as lead compounds for anticancer drug development.
Another area of interest is the use of N,3-Dimethyltetrahydro-2H-pyran-4-sulfonamide in the treatment of neurodegenerative diseases. A recent study published in the Journal of Neurochemistry explored the neuroprotective effects of this compound and its derivatives. The results indicated that these compounds could mitigate oxidative stress and reduce neuronal cell death, making them promising candidates for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
The synthetic versatility of N,3-Dimethyltetrahydro-2H-pyran-4-sulfonamide also makes it an important intermediate in organic synthesis. Its unique structure allows for the introduction of various functional groups through well-established chemical transformations. This flexibility has been leveraged to develop novel synthetic routes to complex molecules with diverse biological activities. For example, a study published in Organic Letters in 2020 described a highly efficient method for synthesizing a range of substituted tetrahydro-2H-pyrans using N,3-Dimethyltetrahydro-2H-pyran-4-sulfonamide as a key building block.
In addition to its applications in drug discovery and organic synthesis, N,3-Dimethyltetrahydro-2H-pyran-4-sulfonamide has also been investigated for its potential as a chiral ligand in asymmetric catalysis. Chiral ligands play a crucial role in the synthesis of enantiomerically pure compounds, which are essential for many pharmaceuticals and fine chemicals. A study published in Angewandte Chemie International Edition demonstrated that this compound could be used to achieve high enantioselectivity in various catalytic reactions, further expanding its utility in synthetic chemistry.
The safety profile of N,3-Dimethyltetrahydro-2H-pyran-4-sulfonamide is another important consideration for its practical applications. Extensive toxicological studies have shown that this compound exhibits low toxicity and good biocompatibility when used at appropriate concentrations. These findings support its potential use in both research settings and industrial applications.
In conclusion, N,3-Dimethyltetrahydro-2H-pyran-4-sulfonamide (CAS No. 1421000-23-8) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structural features and versatile chemical properties make it an invaluable tool for researchers working on drug discovery, organic synthesis, and asymmetric catalysis. As ongoing research continues to uncover new applications and optimize existing ones, this compound is poised to play an increasingly important role in advancing scientific knowledge and developing innovative solutions to pressing health challenges.
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